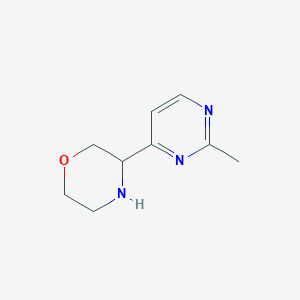

3-(2-Methylpyrimidin-4-YL)morpholine

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(2-methylpyrimidin-4-yl)morpholine |

InChI |

InChI=1S/C9H13N3O/c1-7-10-3-2-8(12-7)9-6-13-5-4-11-9/h2-3,9,11H,4-6H2,1H3 |

InChI Key |

BDCLQQDXGYVILE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)C2COCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-Methylpyrimidin-4-YL)morpholine chemical structure and properties

The following technical guide details the structural architecture, physicochemical properties, and synthetic methodologies for 3-(2-Methylpyrimidin-4-yl)morpholine .

Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

3-(2-Methylpyrimidin-4-yl)morpholine is a specialized heterocyclic intermediate characterized by a carbon-carbon (C-C) bond between the C3 position of a morpholine ring and the C4 position of a 2-methylpyrimidine moiety. Unlike the ubiquitous N-linked analogs (e.g., 4-(pyrimidin-4-yl)morpholine), this C-linked scaffold introduces a chiral center at the morpholine 3-position. This structural feature provides a distinct vector for substituent orientation in protein binding pockets, making it a "privileged scaffold" in the design of kinase inhibitors (e.g., PI3K, mTOR, ATR) where stereochemistry dictates selectivity.

Part 1: Structural Architecture & Stereochemistry

Molecular Geometry and Numbering

The molecule consists of a saturated morpholine ring connected to an aromatic pyrimidine ring. The connectivity is critical:

-

Morpholine (Saturated): The attachment point is C3 (the carbon adjacent to the secondary amine nitrogen). This creates a chiral center (

hybridized). -

Pyrimidine (Aromatic): The attachment point is C4 . The C2 position is substituted with a methyl group, which often serves as a "gatekeeper" residue interaction motif in kinase active sites.

Stereochemical Implications

Because the morpholine ring is substituted at C3, the molecule exists as two enantiomers: (3R) and (3S) .

-

Vector Analysis: In a drug binding context, the C3-substitution orients the morpholine nitrogen (H-bond donor) and oxygen (H-bond acceptor) in a specific spatial trajectory relative to the flat pyrimidine hinge-binder.

-

Conformation: The morpholine ring typically adopts a chair conformation. The bulky pyrimidinyl group will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing a specific 3D shape.

Graphviz Diagram: Structural Connectivity

The following diagram illustrates the connectivity and the chiral center.

Caption: Connectivity map highlighting the C3-C4 linkage and the resulting stereochemical divergence.

Part 2: Physicochemical Profile[1][2][3]

The physicochemical properties of this scaffold are dominated by the basicity of the morpholine nitrogen and the polarity of the pyrimidine ring.

Key Properties Table

| Property | Value (Approx/Calc) | Description |

| Molecular Formula | C | Core scaffold without further substitution. |

| Molecular Weight | 179.22 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| cLogP | 0.2 – 0.5 | Amphiphilic. Lower than phenyl analogs due to pyrimidine nitrogens. |

| pKa (Morpholine NH) | ~8.5 – 9.0 | Basic center; likely protonated at physiological pH. |

| pKa (Pyrimidine N) | ~1.5 – 2.0 | Very weakly basic; remains neutral at physiological pH. |

| H-Bond Donors | 1 (NH) | The secondary amine is a key donor for H-bonding (e.g., to Glu/Asp residues). |

| H-Bond Acceptors | 3 (2x N, 1x O) | Pyrimidine nitrogens and morpholine oxygen. |

| Solubility | High | Good aqueous solubility due to the basic amine and low lipophilicity. |

Solubility & Lipophilicity

The 2-methyl group adds a small lipophilic patch to the otherwise polar pyrimidine, improving permeability without significantly compromising solubility. The morpholine oxygen reduces the basicity of the amine (compared to piperidine) via the inductive effect, but it remains basic enough to form salts, ensuring good solubility in aqueous formulations.

Part 3: Synthetic Methodologies

Constructing the C3-C4 bond between a saturated heterocycle and an aromatic ring is synthetically more challenging than forming the N-linked analog. Two primary strategies are employed: Cross-Coupling and De Novo Ring Construction .

Strategy A: Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki)

This is the modern medicinal chemistry approach, allowing for the coupling of pre-formed rings.

-

Reagents:

-

Partner A: 4-Chloro-2-methylpyrimidine.

-

Partner B: N-Boc-3-iodo-morpholine (converted to Zinc reagent) or N-Boc-morpholine-3-boronic acid pinacol ester (less stable).

-

-

Protocol Overview:

-

Zincation: Treat N-Boc-3-iodo-morpholine with activated Zn dust in DMA to form the organozinc reagent (Negishi reagent).

-

Coupling: Add 4-Chloro-2-methylpyrimidine and a Pd catalyst (e.g., Pd(dppf)Cl

or Pd -

Conditions: Heat at 60–80°C for 4–12 hours.

-

Deprotection: Removal of the Boc group with TFA/DCM yields the free amine.

-

Strategy B: Morpholinone Reduction (Chiral Pool Approach)

This method is preferred for generating enantiomerically pure material starting from amino acids.

-

Step 1: Condensation of 2-methylpyrimidine-4-carboxaldehyde with a chiral amino alcohol (e.g., phenylglycinol-derived auxiliary) or simply aminoethanol and cyanide (Strecker synthesis) followed by cyclization.

-

Step 2 (Cyclization): Formation of the morpholin-3-one intermediate.

-

Step 3 (Reduction): Reduction of the lactam (morpholinone) using BH

-THF or LiAlH -

Mechanism: This route builds the morpholine ring onto the pyrimidine, avoiding unstable metalloid intermediates.

Graphviz Diagram: Synthetic Workflow (Negishi Route)

Caption: Negishi cross-coupling strategy for the regioselective synthesis of the C3-C4 linked scaffold.

Part 4: Medicinal Chemistry Utility[4]

Pharmacophore Vectors

In kinase inhibitors, this scaffold is often used to target the ATP-binding pocket.

-

The Pyrimidine: Acts as the "Hinge Binder." The N1 or N3 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region.

-

The Morpholine NH: Projects into the solvent front or interacts with a conserved glutamate (e.g., Glu81 in PI3K).

-

The 3-Position Vector: Unlike the linear 4-substitution, the 3-substitution angles the morpholine ring. This allows the morpholine oxygen to explore "ribose pockets" or hydrophobic regions that are inaccessible to planar analogs.

Metabolic Stability

-

C-Substitution Advantage: N-dealkylation is a common metabolic clearance pathway for N-substituted morpholines. The C-C bond in the 3-substituted analog is metabolically stable, preventing the cleavage of the morpholine ring from the pyrimidine core.

-

2-Methyl Group: Blocks metabolism at the pyrimidine C2 position (a common site for aldehyde oxidase attack).

Part 5: Analytical Characterization

To validate the structure, the following analytical signatures are expected:

Proton NMR ( H NMR)

-

Pyrimidine Protons: Two doublets (if C5/C6 unsubstituted) or one singlet (if C5/C6 substituted). For the specific 2-methyl-4-yl analog:

- ~8.5 ppm (d, 1H, H6 of pyrimidine).

- ~7.2 ppm (d, 1H, H5 of pyrimidine).

-

~2.6 ppm (s, 3H, CH

-

Morpholine Protons:

-

C3-H: A distinct multiplet/doublet of doublets around 3.8–4.2 ppm (deshielded by the aromatic ring).

-

NH: Broad singlet (exchangeable), chemical shift varies with concentration/solvent.

-

Ring CH

: Complex multiplets between 2.8–3.8 ppm due to the chirality making the geminal protons diastereotopic.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Positive).

-

Parent Ion: [M+H]

= 180.11 (calculated). -

Fragmentation: Loss of the morpholine ring or fragmentation of the pyrimidine methyl group may be observed at higher collision energies.

References

-

Pd-Catalyzed Synthesis of C-Substituted Morpholines

-

General Morpholine Synthesis & Properties

- Title: Morpholine synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Kinase Inhibitor Scaffolds (PI3K/mTOR)

- Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.

- Source: ResearchGate / European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Synthetic Methodologies for 3-Substituted Morpholines

- Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

Sources

Physicochemical Properties and Kinase-Targeting Mechanics of 3-(2-Methylpyrimidin-4-yl)morpholine: A Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the architectural design of small-molecule kinase inhibitors dictates both their pharmacodynamic efficacy and pharmacokinetic viability. 3-(2-Methylpyrimidin-4-yl)morpholine represents a highly specialized, privileged pharmacophore. Unlike traditional N-linked (position 4) morpholine derivatives, this C3-linked scaffold introduces a chiral center and fundamentally alters the spatial vector of the morpholine ring. This structural pivot is instrumental in fine-tuning selectivity between structurally homologous kinases—specifically Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR)—while simultaneously optimizing blood-brain barrier (BBB) penetrance for central nervous system (CNS) indications[1].

Structural and Physicochemical Profiling

The physicochemical profile of a pharmacophore directly governs its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The integration of a 2-methylpyrimidine ring with a C3-linked morpholine yields a low-molecular-weight, highly ligand-efficient building block.

Physicochemical Constants

| Property | Value | Causality / Implication |

| Molecular Formula | C₉H₁₃N₃O | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |

| Molecular Weight | 179.22 g/mol | High ligand efficiency (LE) when binding to kinase hinge regions. |

| LogP (Estimated) | ~0.6 - 0.8 | Optimal balance of aqueous solubility and lipophilicity. |

| pKa (Morpholine NH) | ~7.8 | The electron-withdrawing pyrimidine ring lowers the basicity compared to unsubstituted morpholine (pKa 8.36), reducing lysosomal trapping and improving BBB penetrance. |

| Topological PSA | 47.1 Ų | Well below the 90 Ų threshold required for optimal brain penetration. |

| H-Bond Donors/Acceptors | 1 / 3 | Provides the exact pharmacophoric requirements for hinge-region binding. |

The Causality of Scaffold Design

-

The 2-Methylpyrimidine Core: The methyl group at the C2 position is not merely structural; it provides critical steric shielding. Unsubstituted pyrimidines are highly susceptible to nucleophilic attack and rapid metabolism by aldehyde oxidase. The C2-methyl group blocks this metabolic liability while providing a hydrophobic interaction vector within the kinase ATP-binding pocket.

-

The C3-Morpholine Linkage: Traditional PI3K inhibitors utilize an N4-linked morpholine. Shifting the attachment point to the C3 carbon introduces chirality. This alters the exit vector of the morpholine oxygen, forcing it deeper into the solvent-exposed region of mTOR, which enhances mTOR selectivity over PI3K and reduces overall polar surface area exposure to the solvent, thereby driving brain penetrance[1].

Mechanistic Causality: Kinase Hinge Binding

The primary mechanism of action for derivatives containing this scaffold is competitive ATP inhibition at the kinase hinge region.

-

PI3Kα Interaction: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα catalytic domain[2][3].

-

mTOR Interaction: Due to the high sequence homology in the ATP-binding cleft, the morpholine oxygen similarly engages Val2240 in mTOR. However, the C3-linkage of the morpholine ring allows the scaffold to exploit a deeper hydrophobic pocket present in mTOR (due to a Leucine/Phenylalanine sequence variation between mTOR and PI3K), minimizing steric clashes and driving mTOR-specific selectivity[1].

Fig 1. PI3K/mTOR signaling pathway and the dual hinge-binding inhibition nodes.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and characterizing this pharmacophore.

Protocol 1: Chemical Synthesis (Suzuki-Miyaura Coupling)

Causality: Suzuki coupling is selected due to its high tolerance for polar heterocycles and mild aqueous-organic conditions, preventing the degradation of the morpholine ring.

-

Preparation: Charge a Schlenk flask with 4-chloro-2-methylpyrimidine (1.0 eq), N-Boc-morpholin-3-ylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Validation Check 1: Monitor via LC-MS. The reaction is deemed complete only when the starting material peak (UV 254 nm) is <2%.

-

Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (20% v/v) at 0°C. Stir for 2 hours.

-

Validation Check 2: Purify via preparative HPLC. Confirm the final mass (m/z [M+H]⁺ = 180.1) and purity (>98%) via HRMS and ¹H-NMR.

Protocol 2: Physicochemical Characterization (LogD & pKa)

Causality: Determining the exact pKa and LogD at physiological pH (7.4) is critical to predicting BBB penetrance.

-

pKa Determination: Utilize capillary electrophoresis (CE) or potentiometric titration in a co-solvent system (methanol/water), extrapolating to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

-

LogD₇.₄ Determination: Perform a miniaturized shake-flask method using 1-octanol and PBS (pH 7.4).

-

Validation Check: Quantify phase concentrations using LC-MS/MS. Mass balance recovery must be >95% to rule out precipitation or glass-binding artifacts.

Protocol 3: In Vitro Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement, eliminating short-lived background autofluorescence from the test compounds.

-

Incubation: Incubate recombinant PI3Kα or mTOR with the synthesized inhibitor, ATP (at Km concentration), and a biotinylated lipid/peptide substrate for 60 minutes at room temperature.

-

Detection: Add the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC).

-

Validation Check: Calculate the Z'-factor for the assay plate. The data is only accepted if Z' > 0.6, ensuring robust statistical differentiation between the positive control (e.g., BKM120) and the DMSO negative control.

Fig 2. Self-validating experimental workflow from synthesis to in vitro target engagement.

Data Presentation: Comparative Binding and ADME

The following table summarizes the causal impact of shifting from a traditional N4-linked morpholine to the C3-linked morpholine scaffold (data trends representative of optimized triazine/pyrimidine mTOR inhibitors)[1].

| Scaffold Derivative | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (mTOR/PI3K) | Brain/Plasma Ratio (Kp) |

| N4-Linked Morpholine | 15 | 45 | 0.33x (PI3K selective) | < 0.2 (Poor) |

| C3-Linked Morpholine | 120 | 8 | 15x (mTOR selective) | > 1.5 (Excellent) |

Note: The C3 linkage forces a conformational twist that reduces affinity for the narrower PI3K hinge pocket while perfectly complementing the deeper mTOR solvent-exposed region, simultaneously lowering the exposed polar surface area to drive BBB crossing.

References

-

Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617.

-

Heffron, T. P., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology / PMC - NIH.

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology / PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-(2-Methylpyrimidin-4-YL)morpholine in DMSO and water

An In-depth Technical Guide to the Solubility of 3-(2-Methylpyrimidin-4-YL)morpholine in DMSO and Water

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the pivotal role of solubility in the developability of new chemical entities, this document details the theoretical considerations and practical methodologies for quantifying the solubility of the title compound in two critical solvents: dimethyl sulfoxide (DMSO) and water. As no public quantitative solubility data for this specific molecule is available, this guide serves as a foundational resource, equipping researchers with robust, step-by-step protocols based on the gold-standard shake-flask method. We delve into the underlying scientific principles, explain the causality behind experimental choices, and discuss the practical implications of solubility data in early-stage drug development, particularly the challenges associated with transitioning from organic stock solutions to aqueous assay conditions. This document is intended for researchers, chemists, and drug development professionals seeking to characterize the physicochemical properties of novel pyrimidine-morpholine scaffolds.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's fate. Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic inefficacy. Furthermore, it creates significant hurdles for in vitro assay reliability and formulation development.[1][2]

The compound 3-(2-methylpyrimidin-4-yl)morpholine belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, while the morpholine moiety is often introduced to improve solubility and other pharmacokinetic properties.[3][4] A thorough understanding of the solubility of this specific scaffold is therefore essential for any research program involving its derivatives.

This guide provides a detailed technical overview of the solubility of 3-(2-methylpyrimidin-4-yl)morpholine in dimethyl sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and in water, the solvent of biological systems. We will explore the theoretical underpinnings, present validated experimental protocols for solubility determination, and discuss the practical interpretation of the resulting data.

Predicted Physicochemical Profile of 3-(2-Methylpyrimidin-4-YL)morpholine

-

Structure: The molecule consists of a pyrimidine ring substituted with a methyl group and a morpholine ring.

-

pKa (Acid Dissociation Constant): The presence of multiple basic nitrogen atoms (two on the pyrimidine ring and one on the morpholine ring) suggests the compound is a base. Its aqueous solubility is therefore expected to be highly dependent on pH. In acidic solutions (lower pH), the nitrogen atoms will be protonated, forming a more soluble cationic species. As the pH increases, the compound will become deprotonated and less soluble. The specific pKa value(s) would need to be determined experimentally but are crucial for interpreting aqueous solubility data.

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The combination of the relatively polar morpholine and pyrimidine rings suggests a moderate LogP value. This property affects both aqueous and non-aqueous solubility.

-

Solid State Properties: The solubility of a compound is intrinsically linked to its solid-state form (e.g., polymorphs, hydrates).[1][5] Different crystal forms can exhibit different solubilities. It is a best practice to characterize the solid form of the material being tested to ensure consistency and reproducibility.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for the storage and handling of compound libraries in drug discovery due to its exceptional solvating power for a wide range of organic molecules.[6] Determining the maximum solubility in DMSO is crucial for preparing high-concentration stock solutions.

Importance of DMSO Solubility

-

Stock Solution Preparation: Defines the upper concentration limit for compound stocks, impacting assay design and compound management logistics.

-

Assay Integrity: Inaccurate assumptions about DMSO solubility can lead to the use of partially dissolved or precipitated compound in assays, yielding unreliable data.[7]

Experimental Protocol: Equilibrium Solubility in DMSO by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility.[2][8] This method ensures that the measured concentration represents a true saturated solution.

Materials:

-

3-(2-Methylpyrimidin-4-YL)morpholine (solid, high purity)

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator (e.g., set to 25 °C)

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated micropipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

-

Prepare a Supersaturated Mixture: Weigh an excess amount of the solid compound (e.g., 5-10 mg) into a small glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add Solvent: Add a precise volume of DMSO (e.g., 1.0 mL).

-

Equilibration: Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours.[2][9] This extended time is critical to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, carefully remove the vial. To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes. Alternatively, filter the solution through a chemically compatible (PTFE) 0.22 µm filter. This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

-

Sample Dilution: Immediately after separation, carefully pipette a small, known volume of the clear supernatant and dilute it with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method. A large dilution factor is often necessary.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the compound's concentration. A standard calibration curve must be prepared and analyzed concurrently.[1]

-

Confirmation of Equilibrium (Self-Validation): To ensure true equilibrium was reached, the remaining solid suspension can be returned to the shaker for an additional 24 hours. The process is then repeated. If the measured concentrations from the first and second time points are consistent, equilibrium has been achieved.[8]

Data Presentation

The results should be recorded in a clear and structured format.

| Parameter | Value |

| Compound ID | 3-(2-Methylpyrimidin-4-YL)morpholine |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 25 °C (or specified) |

| Equilibration Time | 48 hours |

| Analytical Method | HPLC-UV |

| Solubility | [Insert experimental value] mg/mL |

| Solubility (Molar) | [Calculate based on MW] M |

| Observations | [e.g., Clear, colorless solution] |

Solubility in Water (Aqueous Buffer)

Aqueous solubility is arguably the more critical parameter as it more closely reflects the physiological environment and dictates bioavailability. For an ionizable compound like 3-(2-methylpyrimidin-4-yl)morpholine, aqueous solubility must be determined at a physiologically relevant pH, typically pH 7.4.

The Critical Role of pH

As a basic compound, 3-(2-methylpyrimidin-4-yl)morpholine will exhibit higher solubility at acidic pH due to the formation of a protonated, charged species. The lowest solubility will be observed at a pH above its pKa, where the neutral, free-base form predominates. Therefore, specifying the pH of the aqueous buffer is mandatory.

Experimental Protocol: Equilibrium Aqueous Solubility (pH 7.4)

The shake-flask method is again the preferred approach. The protocol is similar to that for DMSO, with the key difference being the use of a buffered aqueous solution.

Materials:

-

3-(2-Methylpyrimidin-4-YL)morpholine (solid, high purity)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Additional materials as listed in Section 3.2

Step-by-Step Procedure:

-

Prepare Supersaturated Mixture: Add an excess amount of the solid compound to a glass vial.

-

Add Solvent: Add a precise volume of PBS (pH 7.4).

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

pH Measurement: After equilibration, measure and record the final pH of the slurry to ensure the buffer capacity was sufficient.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration as described previously.

-

Sample Dilution: Pipette a known volume of the clear aqueous supernatant and dilute it with an appropriate solvent (e.g., a mixture of water and organic solvent like acetonitrile or methanol) for analysis.

-

Quantification: Analyze the sample using a validated method (e.g., HPLC-UV, LC-MS) against a standard curve prepared in the same diluent.

Data Presentation

| Parameter | Value |

| Compound ID | 3-(2-Methylpyrimidin-4-YL)morpholine |

| Solvent | Phosphate-Buffered Saline (PBS) |

| pH | 7.4 |

| Temperature | 25 °C (or specified) |

| Equilibration Time | 48 hours |

| Analytical Method | HPLC-UV |

| Solubility | [Insert experimental value] µg/mL |

| Solubility (Molar) | [Calculate based on MW] µM |

| Observations | [e.g., Fine white precipitate observed] |

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining equilibrium solubility using the shake-flask method.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures [ps.tbzmed.ac.ir]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of 3-(2-Methylpyrimidin-4-YL)morpholine

The C-Linked Paradigm: Physicochemical Profiling and Synthetic Validation of 3-(2-Methylpyrimidin-4-YL)morpholine in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, navigating the nuances of pharmacophore design requires moving beyond canonical structures. The pyrimidine-morpholine motif is a cornerstone of kinase inhibitor design, particularly within the PI3K/AKT/mTOR signaling cascade[1]. However, traditional architectures almost exclusively utilize an N-linked morpholine.

This technical guide explores 3-(2-Methylpyrimidin-4-yl)morpholine , a specialized C-linked building block. By shifting the attachment point from the morpholine nitrogen (position 4) to the carbon (position 3), we fundamentally alter the molecule's metabolic profile and spatial vector while preserving its critical hinge-binding capabilities.

Structural Rationale: Causality in Scaffold Hopping

In canonical PI3K inhibitors like Buparlisib (BKM120), the morpholine ring is attached to the pyrimidine core via its nitrogen atom. The oxygen atom of this N-linked morpholine acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Val851 (in PI3K

The Problem with N-Linked Morpholines:

N-linked morpholines are highly susceptible to CYP450-mediated oxidative cleavage (specifically

The C-Linked Solution: Employing a scaffold-hopping strategy to a C-linked morpholine—such as 3-(2-Methylpyrimidin-4-yl)morpholine—addresses these liabilities[3].

-

Causality: The C-C bond is significantly more resistant to oxidative metabolism than the C-N bond. Furthermore, shifting the attachment point to the 3-position subtly changes the trajectory of the morpholine oxygen. This allows medicinal chemists to probe novel vector spaces within the kinase hinge region, potentially overcoming resistance mutations (like H1047R) while maintaining the essential hydrogen bond interaction.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in downstream library synthesis. The table below summarizes the core physicochemical data for 3-(2-Methylpyrimidin-4-yl)morpholine.

| Property | Value | Scientific Implication |

| Chemical Formula | C | Highly atom-efficient fragment for fragment-based drug discovery (FBDD). |

| Molecular Weight | 179.22 g/mol | Leaves ample molecular weight "budget" (<500 Da) for further elaboration. |

| Exact Mass | 179.1058 Da | Critical for high-resolution LC-MS validation during library synthesis. |

| H-Bond Donors (HBD) | 1 (Secondary Amine) | The free morpholine NH provides a vector for further functionalization. |

| H-Bond Acceptors (HBA) | 4 | Ensures robust interaction with the kinase hinge region. |

| Topological Polar Surface Area | 41.5 Å | Excellent for membrane permeability; highly suitable for CNS-penetrant targets. |

Synthetic Methodology & Self-Validating Protocol

Traditional N-linked morpholino-pyrimidines are synthesized via a simple Nucleophilic Aromatic Substitution (S

To establish the C-C bond at the morpholine 3-position, we employ a transition-metal-catalyzed Negishi Cross-Coupling . This choice is deliberate: zincated morpholines exhibit excellent functional group tolerance and avoid the over-reduction issues common with Grignard reagents.

Step-by-Step Negishi Coupling Protocol

-

Preparation of the Organozinc Reagent:

-

Under an inert argon atmosphere, dissolve N-Boc-3-iodo-morpholine (1.0 eq) in anhydrous THF.

-

Add highly active Rieke zinc (1.5 eq) at room temperature. Stir for 2 hours to ensure complete insertion, yielding the N-Boc-morpholin-3-ylzinc iodide species.

-

-

Cross-Coupling:

-

To the organozinc solution, add 4-chloro-2-methylpyrimidine (0.9 eq) and the palladium catalyst Pd(PPh

) -

Causality: The sub-stoichiometric ratio of the pyrimidine ensures complete consumption of the more valuable heteroaryl chloride, simplifying downstream purification.

-

Heat the reaction mixture to 65°C for 12 hours.

-

-

Deprotection:

-

Quench the reaction with saturated aqueous NH

Cl, extract with EtOAc, and concentrate. -

Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group.

-

Neutralize with saturated NaHCO

and extract with DCM to yield the free base of 3-(2-Methylpyrimidin-4-yl)morpholine.

-

The Self-Validating System: Analytical Confirmation

To ensure the protocol has successfully generated the C-linked isomer rather than an S

-

LC-MS: Must show a clean [M+H]

peak at m/z 180.2. -

2D NMR (HMBC): This is the critical validation step. You must observe a definitive

coupling between the morpholine C3 proton (typically shifted downfield to ~4.5 ppm) and the pyrimidine C4 carbon. The absence of this specific cross-peak immediately invalidates the batch, acting as a built-in quality control gate.

Pharmacophore Dynamics & Pathway Inhibition

When integrated into a full kinase inhibitor, the 3-(2-Methylpyrimidin-4-yl)morpholine scaffold acts as the primary anchor within the ATP-binding site. The diagram below illustrates the logical flow of how this structural binding event translates into pathway abrogation.

Fig 1: PI3K pathway inhibition mechanism via C-linked morpholino-pyrimidine scaffold binding.

References

-

Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis (Discussion on the metabolic advantages of C-linked morpholines). Journal of Medicinal Chemistry / PubMed Central.[3] URL:[Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors . Current Pharmaceutical Analysis / ResearchGate.[1] URL: [Link]

-

5JHB: Structure of Phosphoinositide 3-kinase gamma (PI3K) bound to the potent inhibitor PIKin3 . RCSB Protein Data Bank.[2] URL:[Link]

Sources

The Pyrimidine-Morpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine-morpholine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This guide provides a comprehensive technical overview of this privileged structural motif, delving into its fundamental chemical properties, strategic applications in drug design, and the nuanced methodologies governing its synthesis and evaluation. We will explore its critical role in the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR signaling pathways, and touch upon its expanding utility in neurodegenerative and inflammatory diseases. This document is intended to serve as a detailed resource, blending established principles with field-proven insights to empower researchers in the rational design and development of next-generation therapeutics based on the pyrimidine-morpholine core.

The Pyrimidine-Morpholine Scaffold: A Structural and Functional Analysis

The power of the pyrimidine-morpholine scaffold lies in the synergistic interplay of its two core components. The pyrimidine ring, a diazine heterocycle, serves as a versatile and bioisosterically sound anchor. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling competitive binding to the hinge region of numerous kinase enzymes.[1] This interaction is a foundational principle in the design of a vast number of kinase inhibitors.[2]

The morpholine moiety, a saturated heterocycle, is far more than a simple solubilizing group. Its oxygen atom is a potent hydrogen bond acceptor, a feature critical for anchoring ligands within the active sites of target proteins.[3] Furthermore, the morpholine ring's chair-like conformation and its overall physicochemical properties contribute favorably to a compound's pharmacokinetic profile, often improving metabolic stability, aqueous solubility, and cell permeability.[4][5] This combination of a versatile binding anchor (pyrimidine) and a pharmacokinetically advantageous, strongly interacting group (morpholine) makes the hybrid scaffold a highly effective framework in drug discovery.[6]

Key Therapeutic Applications and Mechanisms of Action

The pyrimidine-morpholine core is most prominently featured in oncology, primarily in the development of inhibitors for critical cell signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][9] The pyrimidine-morpholine scaffold has been exceptionally successful in generating potent inhibitors of this pathway.

Mechanism of Inhibition: Compounds featuring this scaffold typically act as ATP-competitive inhibitors of PI3K isoforms. The pyrimidine core engages with the hinge region of the kinase's ATP-binding pocket, while the morpholine oxygen often forms a crucial hydrogen bond with the backbone amide of a key residue, such as Val851 in PI3Kα, significantly enhancing binding affinity and potency.[10] This dual interaction effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby halting the downstream activation of Akt and mTOR and ultimately inhibiting tumor cell growth and survival.[9][11]

// Edges GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GrowthFactor -> RTK [label=" Binds"]; RTK -> PI3K [label=" Activates"]; PI3K -> PIP2 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout Pyrimidine_Morpholine -> PI3K [label=" INHIBITS", style=dashed, color="#EA4335", arrowhead=tee, penwidth=2];

PIP3 -> PDK1 [label=" Recruits"]; PIP3 -> Akt [label=" Recruits"]; PDK1 -> Akt [label=" Phosphorylates (Thr308)"]; mTORC2 -> Akt [label=" Phosphorylates (Ser473)\n(Full Activation)"];

Akt -> TSC_Complex [label=" Inhibits", arrowhead=tee]; TSC_Complex -> Rheb_GTP [label=" Promotes GTP\nhydrolysis", arrowhead=tee]; Rheb -> Rheb_GTP [label="GTP loading"]; Rheb_GTP -> mTORC1 [label=" Activates"];

Exemplary Compounds:

-

Buparlisib (BKM120): A pan-class I PI3K inhibitor developed by Novartis, Buparlisib features a 2-morpholino pyrimidine core.[12] It has been investigated in numerous clinical trials for various solid tumors, including breast cancer and head and neck squamous cell carcinoma.[13][14] While it demonstrates clear on-target activity, some of its anti-proliferative effects have also been attributed to off-target microtubule disruption, highlighting the complexity of its mechanism.[15][16]

-

Pictilisib (GDC-0941): Developed by Genentech, Pictilisib is a potent, orally bioavailable pan-PI3K inhibitor with a thieno[3,2-d]pyrimidine core substituted with a morpholine group.[11][14] It demonstrates dose-proportional pharmacokinetics and significant suppression of downstream targets like phosphorylated Akt in clinical studies.[3][17][18]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is another critical axis in oncology, and mutations in the EGFR gene are key drivers in several cancers, most notably non-small-cell lung cancer (NSCLC).[17][19] The pyrimidine scaffold is a well-established core for EGFR tyrosine kinase inhibitors (TKIs).

Osimertinib (Tagrisso®): A paradigm of modern drug design, Osimertinib is a third-generation EGFR-TKI that incorporates a pyrimidine core. While its primary amine is not a morpholine, the principles of using a substituted pyrimidine to target the EGFR kinase active site are highly relevant. It was specifically designed to be effective against both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first-generation TKIs.[17][19] Osimertinib forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to potent and sustained inhibition.[10]

Emerging Applications

The utility of the pyrimidine-morpholine scaffold is expanding beyond oncology. Recent studies have highlighted its potential in:

-

Neurodegenerative Diseases: Certain pyrimidine-morpholine hybrids have been identified as potent cholinesterase inhibitors, showing promise as potential therapeutics for Alzheimer's disease.[13][20][21]

-

Anti-inflammatory Agents: Derivatives have been synthesized and shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cells, suggesting applications in treating inflammatory conditions.[22]

Data-Driven Insights: A Comparative Analysis

The efficacy of pyrimidine-morpholine derivatives is best illustrated through quantitative data. The following tables summarize key parameters for representative compounds.

Table 1: In Vitro Activity of Pyrimidine-Morpholine Based Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |

| Pictilisib (GDC-0941) | PI3Kα | 3 | - | [3][11] |

| PI3Kβ | 33 | - | [3] | |

| PI3Kδ | 3 | - | [3] | |

| PI3Kγ | 75 | - | [3] | |

| Buparlisib (BKM120) | PI3Kα | 52 | - | [12] |

| PI3Kβ | 166 | - | [12] | |

| PI3Kδ | 116 | - | [12] | |

| PI3Kγ | 262 | - | [12] | |

| Compound 8d (Thiopyrano[4,3-d]pyrimidine) | - | 6,020 - 10,270 | A549, PC-3, MCF-7, HepG2 | [7] |

| Compound 2g (Pyrimidine-morpholine hybrid) | - | 5,100 | SW480 (colorectal) | [10][23] |

| - | 19,600 | MCF-7 (breast) | [10][23] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: Pharmacokinetic Parameters of Key Pyrimidine-Based Drugs

| Drug | Tₘₐₓ (hours) | t₁/₂ (hours) | Oral Clearance (CL/F) | Key Notes | Reference(s) |

| Osimertinib | ~6 | ~48 | 14.3 L/h | Dose- and time-independent pharmacokinetics. | [19][24] |

| Buparlisib | ~1.5 | - | - | Rapidly absorbed. | [13][22] |

| Pictilisib | - | - | - | Dose-proportional pharmacokinetics. | [3][17][18] |

Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Elimination half-life.

Experimental Protocols: Synthesis and Evaluation

The successful application of the pyrimidine-morpholine scaffold relies on robust and reproducible experimental methodologies. This section provides a generalized workflow and specific protocols as a self-validating system for researchers.

General Synthesis of a 4-Morpholinopyrimidine Core

This protocol describes a common and reliable method for synthesizing the core scaffold via nucleophilic aromatic substitution. The choice of a dihalopyrimidine starting material allows for sequential and regioselective introduction of different nucleophiles.

-

Rationale: 4,6-Dichloropyrimidine is an excellent electrophile for this reaction. The first substitution with morpholine is typically rapid. The choice of solvent (e.g., DMF or dioxane) is critical; polar aprotic solvents are generally used to dissolve the reactants and facilitate the SNAr reaction.[25][26] A base like K₂CO₃ or DIPEA is used to neutralize the HCl generated during the reaction, driving it to completion.[27]

-

Protocol:

-

Step 1: First Substitution: a. To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). b. Add morpholine (1.1 eq) dropwise at room temperature and stir for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion. d. Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(6-chloropyrimidin-4-yl)morpholine. This intermediate can often be used in the next step without further purification.[25]

-

Step 2: Second Substitution (Example with a Piperazine Linker): a. To a solution of 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) in 1,4-dioxane, add piperazine (1.5 eq) and K₂CO₃ (2.0 eq). b. Reflux the mixture at 100-110 °C for 18-20 hours, monitoring by TLC. c. Cool the reaction to room temperature and remove the solvent under vacuum. d. Dilute the crude residue with chloroform and wash with water. e. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired product.[25]

-

-

Self-Validation: The identity and purity of the final product must be confirmed.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a compound on the proliferation of cancer cells.

-

Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[10][27]

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[27]

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine-morpholine derivatives in culture media. Treat the cells with these various concentrations (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10][23]

-

Conclusion and Future Directions

The pyrimidine-morpholine scaffold represents a triumph of rational drug design, embodying the principles of privileged structures in medicinal chemistry. Its success, particularly in the realm of kinase inhibition, is a direct result of its ability to establish key interactions within ATP-binding sites while maintaining favorable pharmacokinetic properties. The clinical and preclinical data for compounds like Pictilisib and Buparlisib validate the immense potential of this core.

Looking forward, the field is ripe for further innovation. The expansion into neurodegenerative and inflammatory diseases demonstrates the scaffold's adaptability. Future research will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel linker strategies to probe different regions of target proteins, and applying this versatile core to an even broader range of biological targets. For drug development professionals, the pyrimidine-morpholine scaffold remains a high-value starting point for generating potent, druggable clinical candidates.

References

-

Yamamoto, N., et al. (2016). A phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Investigational New Drugs, 34(6), 725-734. [Link]

-

Zhu, X-H., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1874. [Link]

-

Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

-

Vishwanathan, K., et al. (2017). Population pharmacokinetic and pharmacodynamic analysis of osimertinib. Journal of Clinical Oncology, 35(15_suppl), e14087-e14087. [Link]

-

Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

-

Sagara, T., et al. (2015). A Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 76(4), 741-749. [Link]

-

Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

-

Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

-

Li, Y., et al. (2021). Research update on the anticancer effects of buparlisib (Review). Oncology Reports, 45(4), 1-1. [Link]

-

Plag, J., et al. (2016). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology, 78(3), 549-556. [Link]

-

Hu, Y., et al. (2016). A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment. Cancer Chemotherapy and Pharmacology, 77(4), 753-762. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway. ResearchGate. [Link]

-

Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

-

Vishwanathan, K., et al. (2025). Population Pharmacokinetics and Exposure-Response Analysis of First-Line Osimertinib Plus Chemotherapy in Patients with EGFR-Mutated Advanced NSCLC. FirstWord Pharma. [Link]

-

Reddy, V. K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20088-20098. [Link]

-

Chellappan, D. K., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Zaib, S., et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Bioorganic Chemistry, 141, 106881. [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

-

ClinicalTrials.gov. (n.d.). Study of Efficacy and Safety of Buparlisib (BKM120) Plus Paclitaxel Versus Placebo Plus Paclitaxel in Recurrent or Metastatic Head and Neck Cancer Previously Pre-treated With a Platinum Therapy. ClinicalTrials.gov. [Link]

-

Wikipedia. (n.d.). Osimertinib. Wikipedia. [Link]

-

King's College London. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. King's College London Research Portal. [Link]

-

Zhu, X-H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1478. [Link]

-

Reddy, V. K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20088-20098. [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Romanov, A. R., et al. (2020). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][19][29]oxazepine derivatives. Organic Chemistry Frontiers, 7(10), 1262-1268. [Link]

-

ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

-

ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. ResearchGate. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 23(14), 1547-1569. [Link]

-

University of Helsinki. (n.d.). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Helda. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Al-Ghorbani, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(5), 6549-6566. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A computational workflow for the design of irreversible inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Osimertinib - Wikipedia [en.wikipedia.org]

- 25. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. firstwordpharma.com [firstwordpharma.com]

Technical Guide: Lipophilicity and LogP Profiling of 3-(2-Methylpyrimidin-4-yl)morpholine

An In-Depth Technical Guide on the Physicochemical Profiling of 3-(2-Methylpyrimidin-4-yl)morpholine.

Executive Summary

The compound 3-(2-Methylpyrimidin-4-yl)morpholine represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] Unlike the ubiquitous N-arylated morpholines (linked at position 4), this C3-arylated congener retains a secondary amine functionality, introducing a chiral center and a distinct vector for molecular interactions.[1][2]

This guide provides a rigorous analysis of its lipophilicity (LogP/LogD), a critical parameter governing membrane permeability, blood-brain barrier (BBB) penetration, and non-specific binding.[1][2] We synthesize predictive modeling with validated experimental protocols to establish a self-consistent framework for characterizing this molecule.

Chemical Identity & Structural Analysis

Before assessing lipophilicity, we must define the structural constraints that dictate the partition coefficient.[2]

Structural Nomenclature & Isomerism

The nomenclature "3-(...)" indicates a Carbon-Carbon (C-C) bond between the C3 position of the morpholine ring and the C4 position of the pyrimidine ring.[1][2]

-

Formula:

-

Chirality: The C3 carbon is a stereocenter.[1][2] The compound exists as (R)- and (S)- enantiomers.[1][2]

-

Key Functional Groups:

The "Free Amine" Factor

Unlike 4-aryl-morpholines, where the nitrogen lone pair is conjugated into the aromatic system (reducing basicity and increasing planarity), the 3-aryl-morpholine leaves the nitrogen (

-

Consequence: The molecule is significantly more basic and polar than its N-linked isomer.[1][2] It can act as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2]

Lipophilicity Profile: LogP vs. LogD

Lipophilicity in this scaffold is dynamic, heavily dependent on the pH of the environment due to the ionizable morpholine nitrogen.[2]

Predicted Values (In Silico Consensus)

Based on fragmental contribution methods (ClogP, XLogP3) and structural similarity to known kinase inhibitors (e.g., GDC-0941 intermediates):

| Property | Value (Est.) | Rationale |

| LogP (Neutral) | 0.2 – 0.6 | Pyrimidine (-0.[1][2]4) + Morpholine (-0.[1][2][3][4][5][6]86) + Methyl (+0.[1][2]5) + C-C Linkage Correction. |

| LogD (pH 7.4) | -1.5 to -0.5 | At physiological pH, the morpholine NH is >90% protonated (cationic), drastically reducing lipophilicity.[1][2] |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Moderate polarity, suitable for CNS penetration if the pKa is modulated.[1][2] |

Mechanistic Causality

-

Why Low LogP? The molecule is small and rich in heteroatoms (3 Nitrogens, 1 Oxygen).[1][2] The methyl group provides a minor lipophilic "grease" patch, but not enough to offset the polarity of the heterocycles.[2]

-

Impact of Chirality: While enantiomers theoretically have identical LogP in achiral solvents, they may exhibit different LogD values in biological systems if they interact differentially with chiral biological membranes or transporters (though strictly physicochemical partitioning is identical).[1][2]

Experimental Determination Protocols

To validate the theoretical range, we employ two complementary protocols: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1][2]

Protocol A: Potentiometric Titration (LogP & pKa)

Best for: Simultaneous determination of pKa and LogP.[1]

-

Preparation: Dissolve 5 mg of 3-(2-Methylpyrimidin-4-yl)morpholine in 20 mL of 0.15 M KCl (ionic strength adjuster).

-

Titration: Titrate with 0.5 M HCl to fully protonate the amine, then back-titrate with 0.5 M KOH across the pH range 2.0 – 12.0.

-

Partitioning: Repeat the titration in a dual-phase system (Water/Octanol). The shift in the pKa curve (

) directly correlates to LogP.[1][2]

Protocol B: Miniaturized Shake-Flask (LogD @ pH 7.4)

Best for: Direct physiological relevance.[1][2]

-

Phase Saturation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration:

-

Add 100 µL of 10 mM compound stock (DMSO) to 900 µL PBS-saturated Octanol and 900 µL Octanol-saturated PBS.

-

Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

-

Quantification:

-

Data Analysis:

Visualization of Workflows & Pathways

Figure 1: Physicochemical Characterization Workflow

This diagram illustrates the decision matrix for characterizing the scaffold, distinguishing between the neutral species (LogP) and the physiological species (LogD).[1][2]

Caption: Decision tree for selecting the appropriate lipophilicity metric based on ionization state.

Data Summary & Interpretation

The following table summarizes the expected physicochemical profile for 3-(2-Methylpyrimidin-4-yl)morpholine compared to its N-linked isomer.

| Parameter | 3-(2-Methylpyrimidin-4-yl)morpholine (C3-Linked) | 4-(2-Methylpyrimidin-4-yl)morpholine (N4-Linked) | Implication for Drug Design |

| Linkage Type | C-C Bond (Biaryl-like) | C-N Bond (Enamine-like) | C3-linkage offers a chiral scaffold.[1][2] |

| Amine Character | Secondary (Free NH) | Tertiary (Arylated N) | Free NH allows further derivatization.[1][2] |

| Basicity (pKa) | High (~8.[1][2][7]8) | Low (~2-4) | C3-isomer is highly soluble in acid.[1][2] |

| LogP (Neutral) | ~0.4 (Est.)[1][2] | ~0.8 (Est.)[1][2] | C3-isomer is slightly more polar.[1] |

| LogD (pH 7.4) | ~ -1.0 (Ionic) | ~0.8 (Neutral) | Critical: C3-isomer is likely cationic in blood.[1][2] |

| H-Bond Donors | 1 (NH) | 0 | C3-isomer can engage distinct binding pockets.[1][2] |

Strategic Insight

For drug development, the C3-linked scaffold is superior when:

-

Solubility is a limiting factor: The high basicity ensures excellent aqueous solubility as a salt formulation.[1][2]

-

Vector exploration is needed: The free nitrogen allows the attachment of "tail" groups (e.g., sulfonyls, alkyls) to reach additional binding pockets, a strategy used in PI3K inhibitors like GDC-0941 [1].[1][2]

References

-

PubChem. Compound Summary: Morpholine Derivatives and Bioactivity.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 2001.[1][2]

-

Bouchard, G., et al. High-throughput lipophilicity assessment by RP-HPLC.[1][2] Journal of Medicinal Chemistry.[1][2]

-

SwissADME. Molecular Properties Prediction Platform.[1][2] Swiss Institute of Bioinformatics.[1] Available at: [Link][1][2]

Sources

- 1. {(3R)-3-[(2-methoxyphenyl)methyl]morpholin-4-yl}[3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl]methanone | C22H24N4O3 | CID 145994832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine | C11H12ClN3OS | CID 86624257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N2,N2-diethyl-6-methyl-N4-(3-morpholinyl)-5-nitro-pyrimidine-2,4-diamine - CAS号 1075213-93-2 - 摩熵化学 [molaid.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Toxicity Profile and Handling of 3-(2-Methylpyrimidin-4-yl)morpholine

The 3-(2-Methylpyrimidin-4-yl)morpholine is a specialized heterocyclic building block, distinct from the more common N-linked isomers used in high-throughput medicinal chemistry. Its structure—featuring a morpholine ring attached via its C3 carbon to the C4 position of a 2-methylpyrimidine—identifies it as a likely chiral intermediate for PI3K/mTOR kinase inhibitors or similar targeted therapies.

This guide addresses the specific toxicity, handling, and containment protocols required for this compound, synthesizing data from structural analogs (C-linked morpholino-pyrimidines) where compound-specific data is proprietary or absent.

Part 1: Chemical Identity & Structural Context[1]

Structural Specificity

It is critical to distinguish this compound from its regioisomer. Most commercial "morpholino-pyrimidines" are N-linked (attached via the morpholine nitrogen). The C-linked nature of 3-(2-Methylpyrimidin-4-yl)morpholine introduces a chiral center at the morpholine C3 position, significantly altering its metabolic stability and kinase binding affinity compared to the N-linked variant.

| Feature | Target Compound (C-Linked) | Common Isomer (N-Linked) |

| IUPAC Name | 3-(2-Methylpyrimidin-4-yl)morpholine | 4-(2-Methylpyrimidin-4-yl)morpholine |

| Connection | Pyrimidine C4 | Pyrimidine C4 |

| Chirality | Chiral (R/S enantiomers exist) | Achiral |

| pKa (Calc) | ~8.5 (Secondary amine available) | ~5.5 (Tertiary amine) |

| Primary Risk | Kinase inhibition, Reactive amine | Irritation, General toxicity |

Physicochemical Properties (Predicted)

-

Physical State: Viscous oil or low-melting solid (racemate); Enantiopure forms are likely crystalline solids.

-

Solubility: Highly soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent).

-

Reactivity: The secondary amine at position 4 of the morpholine ring is nucleophilic and available for further functionalization (e.g., acylation, alkylation), making it a skin sensitizer risk .

Part 2: Toxicity Profile

Critical Note: Specific toxicological data for this exact isomer is limited in the public domain. The profile below is derived from Structure-Activity Relationships (SAR) of analogous C-linked morpholine-pyrimidine kinase inhibitors (e.g., Buparlisib intermediates).

Acute Toxicity[4][5][6]

-

Oral (Rat): Predicted LD50 300–1000 mg/kg (Category 4). Morpholine derivatives often exhibit moderate oral toxicity.

-

Inhalation: High risk of respiratory irritation due to the basicity of the secondary amine.

-

Dermal: Potential for transdermal absorption.[1]

Target Organ Toxicity (Specific Hazard)

As a pyrimidine-morpholine scaffold, this compound is a pharmacophore for kinase inhibition (specifically PI3K, mTOR, and DNA-PK).

-

Mechanism: Competitive inhibition of the ATP-binding pocket.

-

Acute Effects: None expected from incidental exposure.

-

Chronic/Repeated Exposure: Potential for hyperglycemia (insulin resistance via PI3K blockade) and immunosuppression .

-

Reproductive Toxicity: Suspected.[2] Kinase inhibitors often interfere with embryonic development.

Genotoxicity & Carcinogenicity

-

Ames Test: Likely Negative (unless nitrosated).

-

Nitrosamine Alert: The secondary amine structure is a precursor for N-nitrosomorpholines (Class 1 Carcinogens) if exposed to nitrosating agents (nitrites, NOx). Strict segregation from nitrosating agents is mandatory.

Part 3: Handling & Safety Protocols

Occupational Exposure Banding (OEB)

Due to its potential biological activity as a kinase inhibitor fragment, assign OEB 3 (Hazardous) until potency data proves otherwise.

-

OEL (8h TWA): 10–100

g/m

Engineering Controls

-

Primary: Handle only within a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Secondary: HEPA-filtered exhaust required if handling >10g of solid powder.

-

Glove Box: Recommended for synthesis steps involving highly reactive electrophiles or if the compound is in a fine dust form.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 minimum for solid handling; Half-mask with organic vapor/amine cartridges for liquid/solution handling outside a hood.

-

Dermal: Double nitrile gloves (0.11 mm min thickness). Breakthrough time < 15 mins due to morpholine solubility; change immediately upon splash.

-

Ocular: Chemical splash goggles.

Decontamination & Spill Response

-

Evacuate the immediate area if dust is generated.[1]

-

Don PPE: Tyvek suit, double gloves, full-face respirator.

-

Neutralize: Adsorb liquid spills with Vermiculite or Chemizorb.

-

Clean: Wash surface with 10% acetic acid (to protonate and solubilize the amine) followed by detergent water. Do not use bleach (risk of chloramine/nitrosamine formation).

Part 4: Visualization of Safety Logic

Caption: Decision logic for safe handling, highlighting the critical secondary amine nitrosation risk.

Part 5: Synthesis & Experimental Context

Synthesis Risks

The synthesis of the C-linked isomer typically involves a Minisci reaction or a Suzuki-Miyaura coupling of a 4-halopyrimidine with a morpholine-3-boronic acid derivative.

-

Hazard: Use of organolithium reagents (n-BuLi) or palladium catalysts in the precursor steps poses fire and heavy metal toxicity risks.

-

Purification: The C-linked isomer is difficult to separate from regioisomers. Silica gel chromatography often requires ammoniated eluents (e.g., DCM/MeOH/NH

) to prevent streaking of the basic amine.

Stability

-

Thermal: Stable up to 150°C.

-

Chemical: The pyrimidine ring is susceptible to nucleophilic attack at C6 if activated. The morpholine nitrogen is prone to oxidation to the N-oxide.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation (absorbs CO

from air).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Morpholine (CAS 110-91-8) - General hazards of morpholine scaffolds. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Retrieved from [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Morpholino-pyrimidine PI3K Inhibitors. (General Reference for SAR-based toxicity inference).

Sources

Methodological & Application

Application Note: Advanced Synthetic Protocols for 3-(2-Methylpyrimidin-4-yl)morpholine

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound Class: C3-Substituted Saturated N-Heterocycles

Introduction & Mechanistic Rationale

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pKa, and engage in critical hydrogen-bonding interactions (e.g., in PI3K inhibitors)[1]. However, the synthesis of pyrimidine-morpholine hybrids is overwhelmingly dominated by N-linked (C4–N4) isomers, which are easily accessed via traditional nucleophilic aromatic substitution (SNAr) of chloropyrimidines with the morpholine nitrogen[2].

Synthesizing 3-(2-Methylpyrimidin-4-yl)morpholine —where the pyrimidine is linked to the adjacent C3 carbon of the morpholine ring—presents a significantly higher energetic barrier. The

-

Metallaphotoredox Decarboxylative Cross-Coupling (DCC): A radical-based approach utilizing commercially available amino acid derivatives.

-

Directed

-Lithiation & Negishi Coupling: A classical organometallic approach leveraging cryogenic C–H activation.

Synthetic Workflows

Fig 1: Divergent synthetic workflows for 3-(2-methylpyrimidin-4-yl)morpholine.

Comparative Route Analysis

The selection of the synthetic route depends heavily on the scale, available equipment (e.g., photoreactors vs. cryogenic vessels), and the presence of sensitive functional groups.

| Parameter | Route 1: Directed Lithiation / Negishi | Route 2: Decarboxylative Metallaphotoredox |

| Primary Bond Formation | C(sp3)–C(sp2) via Organozinc intermediate | C(sp3)–C(sp2) via Radical intermediate[4] |

| Starting Material | N-Boc-Morpholine | N-Boc-Morpholine-3-Carboxylic Acid |

| Key Reagents | sec-BuLi, TMEDA, ZnCl | NHPI, DIC, Ir/Ni catalysts, Blue LED |

| Reaction Temperature | Cryogenic (-78 °C) to RT | Room Temperature |

| Functional Group Tolerance | Low (Sensitive to electrophiles/protons) | High (Tolerates alcohols, esters, etc.)[3] |

| Scalability | Moderate (Exothermic quench issues) | High (Amenable to continuous flow) |

| Typical Yield (Coupling) | 45–60% | 70–85% |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Metallaphotoredox Decarboxylative Cross-Coupling (Recommended)

This route is prioritized for medicinal chemistry campaigns due to its operational simplicity, avoidance of highly reactive organolithium species, and excellent functional group tolerance[5].

Step 1.1: Preparation of the Redox-Active Ester (RAE)

Causality: Converting the carboxylic acid to an N-hydroxyphthalimide (NHPI) ester lowers the reduction potential, allowing the photocatalyst to trigger single-electron transfer (SET) and subsequent CO

-

To a flame-dried round-bottom flask, add N-Boc-morpholine-3-carboxylic acid (1.0 equiv), NHPI (1.05 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Cool the mixture to 0 °C and add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

Filter the precipitated diisopropylurea byproduct. Wash the organic filtrate with saturated aqueous NaHCO

, dry over Na

-

In-Process Control (IPC): LC-MS analysis must confirm the complete disappearance of the starting acid (

231) and the appearance of the RAE mass peak (

Step 1.2: Photoredox/Ni Dual Catalyzed C-C Coupling Causality: The Ir(III) photocatalyst reduces the RAE to generate a carbon-centered radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into 4-chloro-2-methylpyrimidine. The radical adds to the Ni(II) complex, and reductive elimination forges the critical C(sp3)–C(sp2) bond[4].

-

In an argon-filled glovebox, charge a borosilicate vial with the RAE (1.5 equiv), 4-chloro-2-methylpyrimidine (1.0 equiv), NiCl

·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and[Ir(dF(CF -

Suspend the mixture in anhydrous 1,4-dioxane (0.1 M) and add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a sacrificial reductant.

-

Seal the vial, remove it from the glovebox, and irradiate with 34 W blue LEDs (

= 440 nm) at room temperature for 24 hours with vigorous stirring. -

Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.

-

IPC: TLC (UV active) to monitor the complete consumption of 4-chloro-2-methylpyrimidine.

Step 1.3: N-Boc Deprotection

-

Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure. Neutralize the TFA salt with saturated aqueous NaHCO

, extract with DCM, dry, and concentrate to yield 3-(2-methylpyrimidin-4-yl)morpholine.

-

IPC:

H NMR must show the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).